

# Early-Phase Clinical Trial Results for SP-624: A Technical Overview

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## Compound of Interest

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This technical guide provides an in-depth analysis of the early-phase clinical trial results for SP-624, a first-in-class, orally administered activator of Sirtuin 6 (SIRT6). SP-624 is being investigated for the treatment of Major Depressive Disorder (MDD) and represents a novel epigenetic approach to managing this complex condition. This document summarizes the available quantitative data, details the experimental protocols of key studies, and visualizes the compound's mechanism of action and clinical trial workflows.

## Core Data Presentation

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of SP-624.

Table 1: Efficacy of SP-624 in Females with Major Depressive Disorder (Phase 2, SP-624-201 Study)

Efficacy Endpoint	SP-624 (20mg/day)	Placebo	p-value
Change from Baseline in MADRS Total Score at Week 4	3.9-point greater reduction	-	0.008
Remission Rate (MADRS score $\leq 10$ ) at Week 4	25%	-	-
Clinical Response Rate ( $\geq 50\%$ reduction in MADRS) at Week 4	38%	-	-
Statistically Significant Separation on MADRS Score Achieved at	Week 3	-	0.011

MADRS: Montgomery-Åsberg Depression Rating Scale

Table 2: Pharmacokinetic Parameters of SP-624 in Healthy Adults (Phase 1, SP-624-101 & SP-624-102 Studies)

Parameter	Single Ascending Dose (3, 10, 30 mg)	Multiple Ascending Dose (3, 10, 20 mg)
Dose Proportionality	Area under the curve (AUC) and maximum concentration (Cmax) increased dose-proportionally.	-
Target Plasma Concentration	Cmax exceeded the predicted target of 3.28 ng/mL at all doses.	Cmax exceeded the predicted target of 3.28 ng/mL at all doses.
Food Effect	A high-fat meal resulted in significantly lower Cmax and later time to maximum concentration, with a comparable AUC.	-

[1]

Table 3: Safety and Tolerability of SP-624 (Phase 1 & 2 Studies)

Study	Population	Key Safety Findings
SP-624-101 & SP-624-102 (Phase 1)	Healthy Adults	No serious adverse events were observed. Treatment-emergent adverse events were reported in 12% and 29% of SP-624 treated participants, respectively.[1]
SP-624-201 (Phase 2)	Adults with MDD	SP-624 was well-tolerated.
SP-624-103 (Exploratory)	Healthy Subjects	-

## Experimental Protocols

### SP-624-201: Phase 2 Efficacy and Safety Study in MDD

This was a multicenter, double-blind, randomized, placebo-controlled study to evaluate the safety and efficacy of SP-624 in adults with MDD.

- **Participants:** The study enrolled 319 patients with a diagnosis of Major Depressive Disorder. A post-hoc analysis focused on the 205 female participants.
- **Intervention:** Participants were randomized to receive either 20 mg of SP-624 or a placebo orally once daily for a duration of four weeks.
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
- **Secondary Endpoints:** Secondary efficacy endpoints included the Clinical Global Impression of Severity (CGI-S), the 17-item Hamilton Depression Rating Scale (HAM-D-17), the Sheehan Disability Scale (SDS), and the Quick Inventory of Depressive Symptomology (QIDS).[2]
- **Statistical Analysis:** Efficacy analyses were conducted on the intent-to-treat population. A post-hoc analysis was performed on the female subpopulation.

## SP-624-101 & SP-624-102: Phase 1 Safety and Pharmacokinetics Studies

These were single-center, double-blind, randomized, placebo-controlled studies in healthy adults.[1]

- **SP-624-101 (Single Ascending Dose):**
  - **Part A:** Participants were randomized (6:2) to receive single oral doses of 3, 10, or 30 mg of SP-624 or placebo.[1]
  - **Part B:** This part of the study assessed the effect of food on the pharmacokinetics of SP-624.[1]
- **SP-624-102 (Multiple Ascending Dose):**

- Participants were randomized to receive daily doses of 3 mg or 10 mg of SP-624 or placebo for 5 days, and 20 mg of SP-624 or placebo for 10 days.[1]
- Assessments: The studies evaluated the safety, tolerability, and pharmacokinetic profile of SP-624.[1]

## SP-624-103: Exploratory qEEG and Brain Network Analytics Study

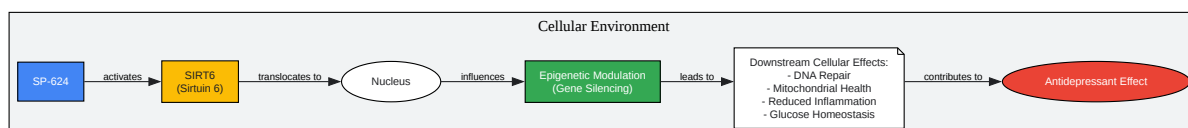
This was a double-blind, placebo-controlled study in healthy subjects to evaluate the impact of SP-624 on neurological pathways.[3]

- Participants: The first cohort consisted of 12 healthy subjects, with 8 receiving SP-624 and 4 receiving placebo.[3]
- Intervention: Participants received 20 mg of SP-624 or placebo over a 15-day period.[3]
- Assessments: Quantitative electroencephalography (qEEG) and brain network analytics were performed on day 1 and day 15 to measure changes in brain activity, such as beta and delta power.[3]

## Mandatory Visualizations

### Signaling Pathway of SP-624

The following diagram illustrates the proposed mechanism of action of SP-624 as a SIRT6 activator. SP-624 is believed to exert its effects through the epigenetic regulation of gene expression, which may play a role in DNA repair, mitochondrial health, inflammation, and glucose homeostasis.[4]

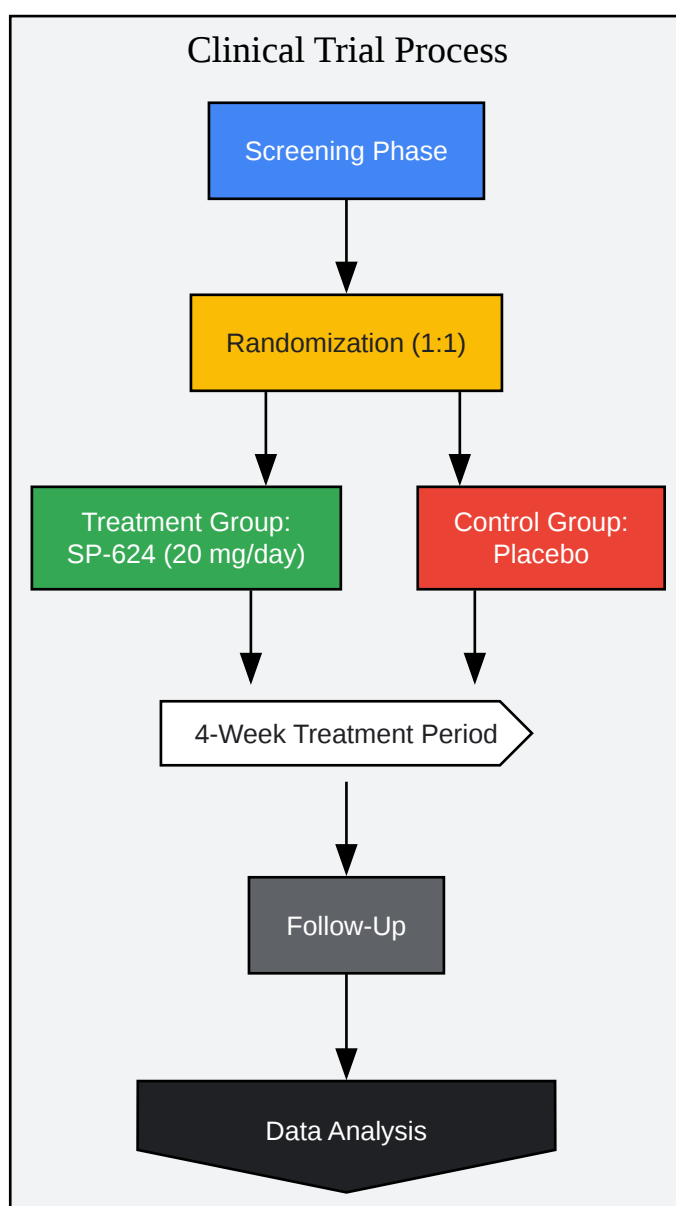


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Caption: Proposed mechanism of action of SP-624 as a SIRT6 activator.

## Experimental Workflow for a Phase 2 Randomized Controlled Trial

The diagram below outlines the typical workflow for a Phase 2, multicenter, double-blind, randomized, placebo-controlled clinical trial, such as the SP-624-201 study.

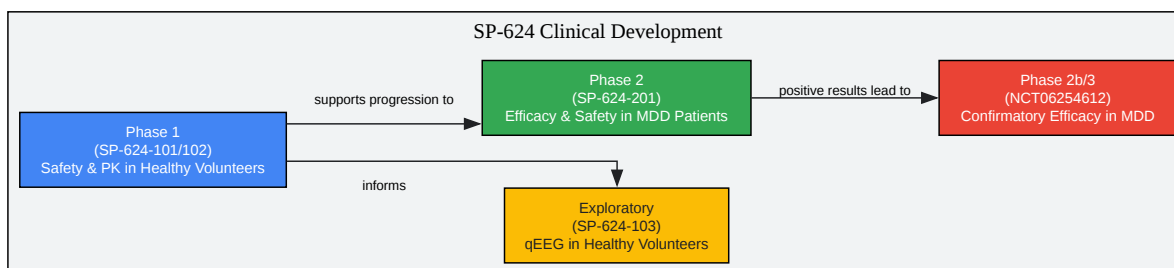


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Caption: Workflow of the SP-624-201 Phase 2 clinical trial.

## Logical Relationship of SP-624 Clinical Development Phases

This diagram illustrates the progression of SP-624 through the early phases of clinical development, from initial safety studies to efficacy trials.



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Caption: Logical progression of SP-624's early-phase clinical development.

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## References

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